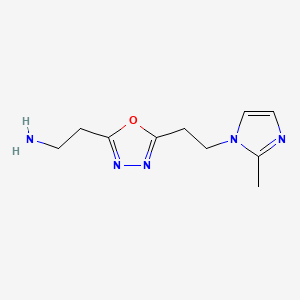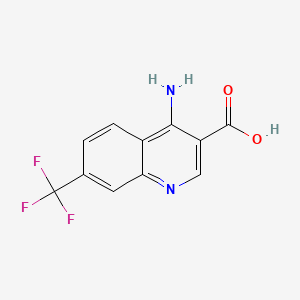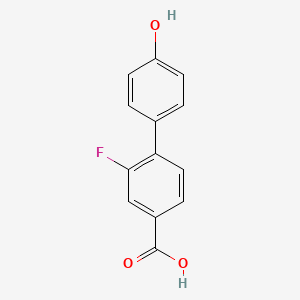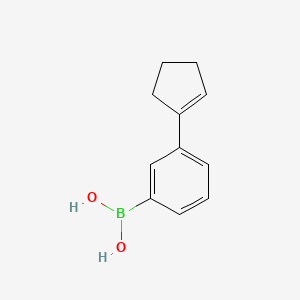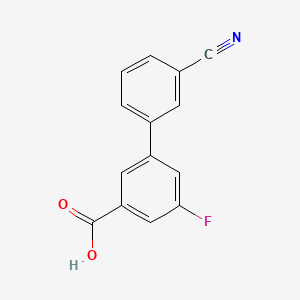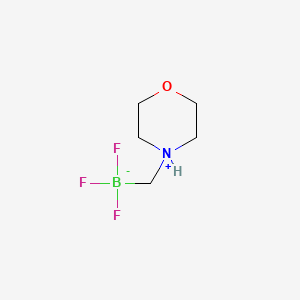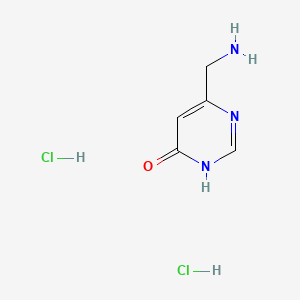
6-(Aminomethyl)-4-pyrimidinol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Aminomethyl)-4-pyrimidinol dihydrochloride” is a chemical compound with the CAS Number: 1523618-18-9 . It has a molecular weight of 160.61 and is stored in a refrigerator . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 160.61 . More specific physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
6-(Aminomethyl)-4-pyrimidinol dihydrochloride, as part of the broader family of pyrimidine derivatives, plays a crucial role in chemical synthesis and medicinal chemistry. Pyrimidines are known for their wide range of pharmacological effects, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Recent developments in the synthesis of pyrimidine derivatives have unveiled new methods, emphasizing their significance in medicinal chemistry. These compounds are considered promising scaffolds for the development of new biologically active compounds due to their extensive pharmacological activities, such as antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities (Rashid et al., 2021) (Chiriapkin, 2022).
Catalysis and Chemical Transformations
The pyranopyrimidine core, closely related to pyrimidine derivatives, is a fundamental precursor in the medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents, are instrumental in the synthesis of pyrimidine scaffolds, underscoring the importance of these compounds in chemical transformations (Parmar et al., 2023).
Anti-Alzheimer's Agents
Pyrimidine derivatives have been explored for their potential as anti-Alzheimer's agents. The structural activity relationship (SAR) of pyrimidine derivatives is a significant area of research, providing insights for the development of therapeutics against neurological disorders like Alzheimer's. This focus on pyrimidine scaffolds for neurological applications highlights their relevance in addressing complex diseases (Das et al., 2021).
Anti-Inflammatory Applications
Pyrimidine derivatives have shown potent anti-inflammatory effects. They inhibit the expression and activities of key inflammatory mediators, making them valuable in the research and development of anti-inflammatory drugs. Detailed SAR analysis of pyrimidine derivatives plays a crucial role in synthesizing novel analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021) (Gondkar et al., 2013).
Anticancer Research
The anticancer potential of pyrimidine derivatives is extensively documented. These compounds interact with various enzymes, targets, and receptors, exerting cell-killing effects through diverse mechanisms. The structure of potent compounds, their IC50 values, and the mechanisms involved in anticancer evaluation have been extensively studied, placing pyrimidine derivatives at the forefront of potential future drug candidates (Kaur et al., 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures .
Propriétés
IUPAC Name |
4-(aminomethyl)-1H-pyrimidin-6-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2ClH/c6-2-4-1-5(9)8-3-7-4;;/h1,3H,2,6H2,(H,7,8,9);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZURJYIHWJAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679010 |
Source


|
| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(aminomethyl)-1H-pyrimidin-4-one dihydrochloride | |
CAS RN |
1269054-56-9 |
Source


|
| Record name | 6-(Aminomethyl)pyrimidin-4(1H)-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

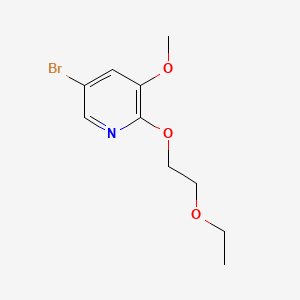
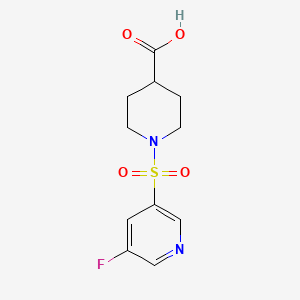

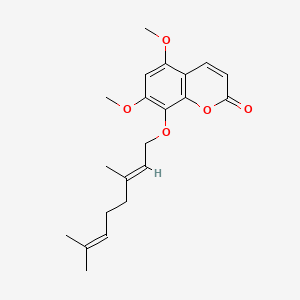
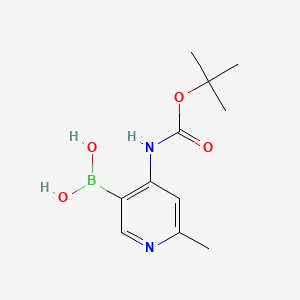
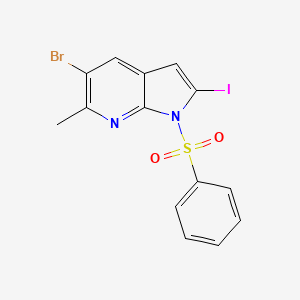
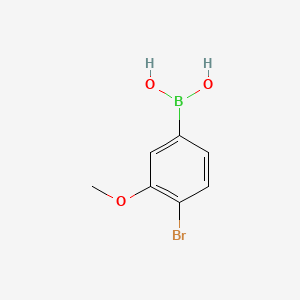
![(4aS,8aR)-tert-butyl hexahydro-2H-pyrido[4,3-b][1,4]oxazine-6(7H)-carboxylate](/img/structure/B595320.png)
